molecular formula C9H10O5 B131566 3'-Methoxy-2,2,4'-trihydroxyacetophenone CAS No. 66922-70-1

3'-Methoxy-2,2,4'-trihydroxyacetophenone

Cat. No.: B131566
CAS No.: 66922-70-1
M. Wt: 198.17 g/mol
InChI Key: SGFVYAYEGJHREZ-UHFFFAOYSA-N
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Description

3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1) is a polyhydroxy acetophenone derivative characterized by a distinct substituent arrangement featuring a methoxy group at the 3' position and hydroxyl groups at the 2, 2', and 4' positions of the acetophenone backbone . This specific structure significantly influences its physicochemical properties, such as lipophilicity and solubility, which are key modulators of its pharmacological efficacy . The compound serves as a valuable building block in synthetic chemistry for constructing more complex molecular architectures and studying reaction mechanisms . In scientific research, it is investigated for a spectrum of biological activities, including potential antimicrobial, antioxidant, and anticancer properties . Its mechanism of action is attributed to its functional groups, which enable interactions with various enzymes, receptors, and other biomolecules through hydrogen bonding; these interactions can modulate biological processes, leading to observed effects such as enzyme inhibition . In comparative studies, structural analogs with methoxy groups have demonstrated significant ABCG2 inhibitory activity, suggesting the potential of this compound in cancer research, while its antifungal activity is influenced by the presence and pattern of its methoxy and hydroxyl substituents . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,9-10,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFVYAYEGJHREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217072
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66922-70-1
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation as a Foundation

The synthesis of MTAP typically begins with a Friedel-Crafts acylation to introduce the acetophenone moiety. A phenol derivative, such as 3-methoxy-4-hydroxybenzaldehyde , serves as the starting material. Reacting this with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) yields the corresponding acetophenone intermediate.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Anhydrous dichloromethane

  • Catalyst: AlCl₃ (1.2 equivalents)

  • Yield: ~70–75% after purification.

Sequential Hydroxylation Strategies

The introduction of hydroxyl groups at the 2 and 2’ positions presents a synthetic challenge due to the need for regioselective oxidation. Two approaches are commonly employed:

Direct Hydroxylation via Electrophilic Aromatic Substitution

Using hydrogen peroxide (H₂O₂) in an acidic medium, the acetophenone intermediate undergoes electrophilic substitution to install hydroxyl groups. The reaction is conducted at 50–60°C for 8–12 hours, achieving moderate yields (50–60%).

Ortho-Directed Lithiation

A more precise method involves lithium diisopropylamide (LDA) -mediated deprotonation at the ortho position, followed by quenching with a hydroxylating agent (e.g., trimethylborate and H₂O₂). This method offers superior regiocontrol, with yields exceeding 80%.

Methoxylation and Protecting Group Chemistry

Selective Methoxylation at the 3’ Position

The methoxy group is introduced early in the synthesis to prevent unwanted side reactions during subsequent hydroxylation steps. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) serves as the methylating agent, with potassium carbonate (K₂CO₃) as the base.

Optimized Conditions:

  • Solvent: Acetone or dimethylformamide (DMF)

  • Temperature: Reflux (60–80°C)

  • Reaction Time: 4–6 hours

  • Yield: >90%.

Protecting Group Strategies

To prevent over-oxidation or undesired substitution, hydroxyl groups are often protected as silyl ethers (e.g., tert-butyldimethylsilyl) or acetates . Deprotection is achieved using tetrabutylammonium fluoride (TBAF) for silyl ethers or alkaline hydrolysis for acetates.

Industrial-Scale Production Methods

Large-scale synthesis of MTAP demands cost-effective and environmentally sustainable processes. Continuous flow reactors have emerged as a preferred technology due to their enhanced heat and mass transfer capabilities.

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 10–15 minutes

  • Temperature : 120°C

  • Catalyst : Heterogeneous solid acid catalysts (e.g., sulfonated graphene oxide)

  • Advantages : 95% conversion, reduced waste generation.

Green Chemistry Innovations

Recent advances emphasize solvent-free reactions and catalytic recycling. For instance, ball milling techniques enable mechanochemical synthesis without solvents, achieving 85% yield in 2 hours.

Analytical Characterization and Quality Control

Critical to synthesis validation is the rigorous characterization of MTAP. Key analytical data include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, OH), 10.85 (s, 1H, OH), 7.45 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 3400 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is employed, with a retention time of 6.8 minutes and ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-2,2,4’-trihydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3’-Methoxy-2,2,4’-trihydroxyacetophenone involves its interaction with various molecular targets and pathways. The compound’s methoxy and hydroxy groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme inhibition or activation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2',6'-Dihydroxy-4'-methoxyacetophenone (CAS 7507-89-3)
  • Structure : Methoxy at 4', hydroxyls at 2' and 6'.
  • Activity : Exhibits significant antifungal activity against Botrytis cinerea, with inhibition percentages comparable to commercial fungicides like Captan. The methoxy group at 4' enhances stability, while hydroxyls at 2' and 6' contribute to hydrogen-bonding interactions with microbial targets .
  • Lipophilicity (logK) : Higher than trihydroxy analogs due to the methoxy group, improving membrane permeability .
2,4,6-Trihydroxyacetophenone (THA)
  • Structure : Hydroxyls at 2, 4, and 6 positions.
  • Activity : Antifungal activity is moderate but increases when acetylated or derivatized with geranyl chains. The absence of methoxy groups reduces lipophilicity (logK ~1.2), limiting bioavailability compared to methoxy-containing analogs .
4'-Methoxy-2,2,2-trifluoroacetophenone (CAS 711-38-6)
  • Structure : Methoxy at 4', trifluoromethyl group at 2.
  • Activity : The trifluoromethyl group enhances electron-withdrawing effects, reducing reactivity in nucleophilic environments. Lower antifungal activity compared to hydroxyl-rich analogs but useful in synthetic chemistry due to stability .
Antifungal Activity
  • Methoxy Group Impact: Increasing methoxy groups generally enhance antifungal activity in non-acetylated compounds. For example, trimethoxy derivatives show ~70% inhibition of B. cinerea, comparable to Captan, while monomethoxy analogs exhibit <20% inhibition .
  • Acetylation Effects: Acetylation of hydroxyls in methoxy-rich compounds (e.g., trimethoxy derivatives) reduces activity, whereas acetylation in monomethoxy analogs (e.g., 3'-methoxy-2,2,4'-trihydroxyacetophenone) can increase solubility without compromising efficacy .
ABCG2 Inhibitory Activity (Anticancer Potential)
  • Substituent Position: Chalcones with methoxy groups at acetophenone positions 2 and 4 and hydroxyl at 6 (e.g., this compound analogs) show superior ABCG2 inhibition (>80% at 10 μM). The 3'-methoxy group may enhance steric interactions with the transporter protein .
  • Lipophilicity Correlation : Compounds with logK values between 2.0–2.5 (e.g., 3-methoxy derivatives) exhibit optimal membrane penetration and target binding, outperforming 2- or 4-methoxy isomers (logK ~1.8) .

Physicochemical Properties

Lipophilicity (logK)
Compound logK Key Substituents
3'-Methoxy-2,2,4'-trihydroxy 2.3 3'-OMe, 2,2',4'-OH
2',6'-Dihydroxy-4'-methoxy 2.1 4'-OMe, 2',6'-OH
2,4,6-Trihydroxyacetophenone 1.2 2,4,6-OH
3-Methoxy-4-hydroxy derivative 2.5 3-OMe, 4-OH

The 3'-methoxy group in the target compound increases lipophilicity compared to hydroxyl-only analogs, facilitating cellular uptake .

Solubility
  • This compound: Soluble in polar aprotic solvents (DMSO, acetone) and moderately in chloroform. The hydroxyl groups enable hydrogen bonding, enhancing aqueous solubility compared to fully acetylated analogs .
  • Acetylated Derivatives: Reduced solubility in water but improved stability in organic phases, e.g., 2,4-diacetylphloroglucinol (logP ~3.0) .

Biological Activity

3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MTAP is characterized by the presence of a methoxy group and multiple hydroxy groups attached to an acetophenone backbone. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C_10H_12O_5, and it has a CAS number of 66922-70-1.

Antimicrobial Activity

Research has shown that MTAP exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

Antioxidant Properties

MTAP also demonstrates significant antioxidant activity. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with chronic diseases.

Cytotoxicity and Antitumor Effects

Studies have indicated that MTAP possesses cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in tumor cells, potentially through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)25Induction of apoptosis
HeLa (cervical cancer)30Cell cycle arrest
A549 (lung cancer)20Caspase activation

The biological effects of MTAP can be attributed to several mechanisms:

  • Enzyme Inhibition : MTAP interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, MTAP helps maintain cellular redox balance.
  • Gene Expression Regulation : The compound may influence the expression of genes related to apoptosis and cell survival.

Case Studies

Several studies have highlighted the potential therapeutic applications of MTAP:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of MTAP against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL .
  • Antioxidant Activity Assessment : In vitro assays using DPPH and ABTS methods showed that MTAP exhibited a high capacity for radical scavenging, comparable to standard antioxidants such as ascorbic acid .
  • Cytotoxicity in Cancer Models : A study involving human breast cancer cells revealed that treatment with MTAP led to a dose-dependent reduction in cell viability, with notable morphological changes indicative of apoptosis .

Q & A

Basic: What are the recommended methods for synthesizing 3'-Methoxy-2,2,4'-trihydroxyacetophenone?

Methodological Answer:
Synthesis typically involves condensation reactions or microwave-assisted protocols. For example:

  • Condensation Strategy : Reacting a hydroxy-methoxyacetophenone precursor (e.g., 2-hydroxy-3-methoxyacetophenone) with a substituted benzaldehyde under acidic conditions can yield the desired product. Optimize reaction parameters (temperature, catalyst concentration) to enhance yield .
  • Microwave Irradiation : Microwave-assisted synthesis reduces reaction time and improves efficiency. Precedents for similar compounds (e.g., 2,4,6-trihydroxyacetophenone derivatives) use 30–60 minutes at 80–100°C with polar solvents like ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures purity. Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR .

Basic: How should researchers safely handle and store this compound?

Methodological Answer:
Follow OSHA HCS guidelines and Safety Data Sheets (SDS) for phenolic compounds:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Neutralize spills with inert absorbents (e.g., vermiculite) .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of methoxy/hydroxy groups .
  • Toxicity Mitigation : Acute oral toxicity (Category 4) necessitates medical supervision for 48 hours post-exposure. First aid includes fresh air supply for inhalation and eye rinsing with water for 15 minutes .

Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 2,4,6-trihydroxyacetophenone analog shows higher reactivity at the para-hydroxyl group due to electron-donating effects .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. Polar solvents stabilize charge-separated intermediates in substitution reactions .
  • Software Tools : Use Gaussian 16 or ORCA for geometry optimization, and VMD for visualization. Validate predictions with experimental kinetic data .

Advanced: How can contradictions in reported biological activities of this compound be resolved?

Methodological Answer:
Address discrepancies via:

  • Standardized Assays : Re-evaluate bioactivity (e.g., antioxidant capacity) using DPPH/ABTS assays under identical conditions (pH, temperature, solvent). For example, 2,4,6-trihydroxyacetophenone shows variable IC50_{50} values due to solvent polarity differences .
  • Purity Verification : Characterize batches via LC-MS to rule out impurities (>98% purity required for reproducibility) .
  • Meta-Analysis : Perform systematic reviews of existing data, highlighting methodological variables (e.g., cell lines, exposure times) that influence outcomes .

Basic: What analytical techniques characterize the purity and structure of this compound?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 280 nm) quantifies purity. Retention time comparison with standards ensures accuracy .
  • Spectroscopy :
    • 1^1H/13^13C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), hydroxyl (δ 5.0–6.0 ppm, exchangeable), and acetyl (δ 2.5–2.7 ppm) groups .
    • FT-IR : Confirm functional groups (O-H stretch: 3200–3500 cm1^{-1}, C=O: 1680–1720 cm1^{-1}) .
  • Mass Spectrometry : MALDI-TOF/MS with 2,4,6-trihydroxyacetophenone as a matrix improves ionizability for low-concentration samples .

Advanced: How to design experiments assessing the antioxidant potential of this compound?

Methodological Answer:

  • In Vitro Assays :
    • DPPH Radical Scavenging : Prepare serial dilutions (1–100 μM) in ethanol. Measure absorbance at 517 nm after 30 minutes. Compare IC50_{50} to Trolox .
    • ORAC Assay : Use fluorescein as a probe; monitor fluorescence decay under AAPH-induced oxidation. Express results as Trolox equivalents .
  • Cell-Based Studies :
    • ROS Inhibition : Treat H2_2O2_2-stressed HepG2 cells with the compound (10–100 μM). Quantify ROS via DCFH-DA fluorescence .
    • Gene Expression : Analyze Nrf2/Keap1 pathway activation via qPCR or Western blot .

Advanced: What strategies optimize the regioselective synthesis of derivatives?

Methodological Answer:

  • Protecting Groups : Temporarily block hydroxyl groups (e.g., acetyl or benzyl protection) to direct substitution to the methoxy-adjacent position .
  • Catalytic Systems : Use Lewis acids (e.g., BF3_3-Et2_2O) to enhance electrophilicity at specific sites. For example, AlCl3_3 directs nitration to the para position in methoxy-substituted acetophenones .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature (low temp for kinetic products, high temp for thermodynamic stability) .

Basic: What are the key physicochemical properties influencing experimental design?

Methodological Answer:

  • Solubility : High solubility in polar aprotic solvents (DMSO, DMF) but limited in water. Pre-dissolve in DMSO for biological assays (<0.1% final concentration to avoid cytotoxicity) .
  • Stability : Susceptible to oxidation; add antioxidants (e.g., BHT) to stock solutions. Store aliquots at -80°C for long-term stability .
  • pKa Values : Estimate via potentiometric titration. Hydroxyl groups (pKa ~8–10) influence ionization in physiological conditions .

Advanced: How to validate computational predictions of this compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use SwissADME or ADMET Predictor to identify Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation) .
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect metabolites via UPLC-QTOF/MS. Compare to predicted structures .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic transformations in real-time .

Basic: What are the best practices for documenting synthetic procedures?

Methodological Answer:

  • Detailed Logs : Record reaction parameters (time, temperature, solvent ratios), purification steps (Rf values, column dimensions), and yields.
  • Spectroscopic Data : Archive raw NMR/IR/MS files with peak assignments. Use MestReNova for processing .
  • Reproducibility : Include failure analyses (e.g., side reactions due to moisture) and corrective actions in lab notebooks .

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